molecular formula C11H18 B12620850 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne CAS No. 919516-19-1

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne

Cat. No.: B12620850
CAS No.: 919516-19-1
M. Wt: 150.26 g/mol
InChI Key: OAFYQGMOADQFMB-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne is an organic compound with a unique structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific conditions, such as the use of a palladium catalyst in a cross-coupling reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used.

    Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(propan-2-yl)hex-3-en-1-yne involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of both alkyne and alkene groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole: Another compound with a similar structure but different functional groups.

    1,3,4-Thiadiazole Derivatives: Compounds with similar reactivity and applications in medicinal chemistry.

Properties

CAS No.

919516-19-1

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-ylhex-3-en-1-yne

InChI

InChI=1S/C11H18/c1-7-10(9(2)3)8-11(4,5)6/h1,8-9H,2-6H3

InChI Key

OAFYQGMOADQFMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=CC(C)(C)C)C#C

Origin of Product

United States

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